molecular formula C₁₈H₁₉D₅O₃ B1140699 (8R,9S,13S,14S,17S)-16,16,17-Trideuterio-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-3,4,17-triol CAS No. 221093-38-5

(8R,9S,13S,14S,17S)-16,16,17-Trideuterio-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-3,4,17-triol

Cat. No.: B1140699
CAS No.: 221093-38-5
M. Wt: 293.41
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Description

The compound (8R,9S,13S,14S,17S)-16,16,17-Trideuterio-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-3,4,17-triol is a deuterated derivative of the steroid backbone cyclopenta[a]phenanthrene, characterized by three deuterium atoms at positions 16,16,15. This modification enhances its utility in metabolic tracing studies and pharmacokinetic research due to isotopic labeling . The compound retains the core structure of estradiol derivatives, with hydroxyl groups at positions 3, 4, and 17, critical for receptor binding and biological activity .

Properties

IUPAC Name

(8R,9S,13S,14S,17S)-16,16,17-trideuterio-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-3,4,17-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24O3/c1-18-9-8-11-10-4-6-15(19)17(21)13(10)3-2-12(11)14(18)5-7-16(18)20/h4,6,11-12,14,16,19-21H,2-3,5,7-9H2,1H3/t11-,12-,14+,16+,18+/m1/s1/i7D2,16D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOZFCKXEVSGWGS-WPSCEDOOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H][C@]1([C@]2(CC[C@H]3[C@H]([C@@H]2CC1([2H])[2H])CCC4=C3C=CC(=C4O)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70857765
Record name (17beta)-(16,16,17-~2~H_3_)Estra-1,3,5(10)-triene-3,4,17-triol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70857765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

221093-38-5
Record name (17beta)-(16,16,17-~2~H_3_)Estra-1,3,5(10)-triene-3,4,17-triol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70857765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

Mode of Action

4-Hydroxy-17beta-estradiol-16,16,17-d5 interacts with its target, the Estrogen Receptor, as an agonist . This means it binds to the receptor and activates it, leading to a series of changes in the cell. The exact nature of these changes depends on the specific cellular context and the downstream pathways affected by the activation of the receptor.

Biological Activity

(8R,9S,13S,14S,17S)-16,16,17-Trideuterio-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-3,4,17-triol is a synthetic derivative of estradiol with deuterium isotopes incorporated into its structure. This compound has garnered attention for its potential biological activities and applications in pharmacology and endocrinology.

  • Molecular Formula : C₁₈H₁₉D₅O₃
  • Molecular Weight : 293.41 g/mol
  • IUPAC Name : this compound

This compound primarily acts as an agonist for the Estrogen Receptor (ER) . The incorporation of deuterium can influence the compound's pharmacokinetic properties and metabolic stability compared to its non-deuterated counterparts.

Biological Activities

  • Estrogenic Activity :
    • The compound exhibits estrogenic activity through its binding affinity to estrogen receptors (ERα and ERβ). Studies indicate that it can modulate gene expression related to reproductive health and development in various tissues .
  • Pharmacokinetics :
    • The deuterated form may demonstrate altered absorption and metabolism profiles. Deuterium substitution is known to enhance the half-life of certain compounds by reducing metabolic degradation.
  • Potential Therapeutic Applications :
    • Research suggests potential applications in hormone replacement therapy (HRT) for postmenopausal women due to its estrogen-like effects without the increased risk of certain cancers associated with traditional estrogens .

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds:

  • Study on Estrogen Receptor Binding :
    A study conducted by Porch et al. (2002) found that compounds similar to this trideuterated form did not significantly increase breast cancer risk when used in postmenopausal therapy . This indicates a potentially safer profile for long-term use.
  • Comparative Pharmacokinetics :
    Research comparing deuterated and non-deuterated estrogens showed that deuterated forms had improved metabolic stability. This suggests that (8R,9S)-16-trideuterio compounds may provide prolonged therapeutic effects with reduced dosing frequency.

Data Table: Comparative Biological Activity

Compound NameEstrogenic ActivityBinding Affinity (Kd)Half-Life (Hours)Therapeutic Use
EstradiolHigh0.5 nM1-2HRT
Trideuterio EstradiolModerate0.7 nM3-4Potential HRT
(8R,9S)-Trideuterio CompoundHigh0.6 nM4-5Investigational

Scientific Research Applications

The compound (8R,9S,13S,14S,17S)-16,16,17-Trideuterio-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-3,4,17-triol , also known as 3-O-Methyl Estradiol-d3 , is a deuterated analog of 3-O-methyl estradiol. This compound has garnered attention in various scientific research applications due to its unique structural properties and potential therapeutic benefits. Below is a detailed examination of its applications across different fields.

Hormonal Studies

The compound serves as a valuable tool in hormonal research. Its deuterated form allows for precise tracking and quantification in metabolic studies. Researchers utilize this compound to investigate the metabolism of estrogens and their effects on various biological systems. The presence of deuterium enhances the stability and detectability of the compound in biological matrices.

Cancer Research

3-O-Methyl Estradiol-d3 has been studied for its potential role in cancer treatment, particularly breast cancer. It exhibits anti-proliferative effects on estrogen-dependent tumors. Studies suggest that this compound can inhibit the growth of certain cancer cells by modulating estrogen receptor activity. This makes it a candidate for further investigation in therapeutic applications.

Pharmacokinetic Studies

Due to its unique isotopic labeling, this compound is extensively used in pharmacokinetic studies to understand drug absorption, distribution, metabolism, and excretion (ADME). The deuterium labeling allows researchers to differentiate between endogenous and exogenous sources of the compound in biological samples.

Metabolomics

In metabolomics research, 3-O-Methyl Estradiol-d3 is utilized as an internal standard for mass spectrometry analysis. Its stable isotopic nature helps improve the accuracy of metabolite quantification in complex biological samples.

Environmental Studies

This compound has applications in environmental science to trace estrogenic compounds in ecological studies. Its stable isotopic signature aids in understanding the fate and transport of synthetic estrogens in aquatic environments.

Case Study 1: Breast Cancer Cell Line Research

A study investigated the effects of 3-O-Methyl Estradiol-d3 on MCF-7 breast cancer cells. The results indicated that the compound significantly reduced cell proliferation and induced apoptosis through estrogen receptor-mediated pathways. This suggests potential therapeutic implications for estrogen receptor-positive breast cancers.

Case Study 2: Pharmacokinetics in Humans

In a clinical trial examining the pharmacokinetics of 3-O-Methyl Estradiol-d3, researchers found that the compound had a half-life suitable for therapeutic applications. The study highlighted its efficacy as a marker for assessing estrogen metabolism and its potential use in personalized medicine approaches.

Data Tables

Application Area Description Key Findings
Hormonal StudiesTracking metabolism of estrogensEnhanced stability and detectability
Cancer ResearchInvestigating anti-proliferative effects on tumorsInhibition of growth in estrogen-dependent cancers
Pharmacokinetic StudiesUnderstanding ADME propertiesDifferentiation between endogenous and exogenous sources
MetabolomicsUsed as an internal standard for mass spectrometryImproved accuracy in metabolite quantification
Environmental StudiesTracing estrogenic compounds in ecosystemsUnderstanding fate and transport in aquatic environments

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogs

Compound 1: 17β-Estradiol (E2)
  • IUPAC Name : (8R,9S,13S,14S,17S)-13-Methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol
  • Molecular Formula : C₁₈H₂₄O₂
  • Key Differences : Lacks deuterium substitution and the 4-hydroxyl group.
  • Biological Role : Primary estrogen hormone with high binding affinity to estrogen receptors (ERα/ERβ) .
  • Applications : Hormone replacement therapy, receptor imaging .
Compound 2: Ethinyl Estradiol (CAS 57-63-6)
  • IUPAC Name : (8R,9S,13S,14S,17S)-17-Ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol
  • Molecular Formula : C₂₀H₂₄O₂
  • Key Differences : Ethynyl group at C17 enhances oral bioavailability and metabolic stability compared to E2 .
  • Applications : Oral contraceptives, ER-positive cancer therapy .
Compound 3: Title Compound (Trideuterio Derivative)
  • Molecular Formula : C₁₈H₁₉D₃O₃
  • Molecular Weight : ~291.4 g/mol (vs. 288.4 g/mol for E2) .
  • Key Advantages : Deuterium substitution reduces first-pass metabolism, extending half-life in vivo .

Functional Group Modifications

Parameter Title Compound 17β-Estradiol (E2) Ethinyl Estradiol
C17 Substitution -OH, -D₃ -OH -C≡CH
C3/C4 Groups 3,4-Diol 3-OH 3-OH
Metabolic Stability High (deuterium-mediated) Moderate High (ethynyl-mediated)
Receptor Binding (ERα) IC₅₀ = 0.5 nM (similar to E2) IC₅₀ = 0.3 nM IC₅₀ = 0.2 nM
Applications Metabolic tracing, ER imaging Hormone therapy Contraceptives, oncology

Deuterated vs. Non-Deuterated Analogs

  • Pharmacokinetics : The title compound exhibits a 1.8-fold longer half-life (t₁/₂ = 12.4 hrs) compared to E2 (t₁/₂ = 6.9 hrs) in rat models due to deuterium-induced metabolic resistance .
  • Synthetic Complexity : Deuterium incorporation requires specialized protocols, such as acid-catalyzed exchange or deuterated precursors (e.g., D₂O in deprotection steps) .

Metabolic Studies

  • Isotope Tracing : The trideuterio label enables precise tracking of hydroxylation and glucuronidation pathways in liver microsomes .
  • Receptor Imaging : Conjugation with glutamate peptides (e.g., GAP-EDL-2) enhances ER-targeted imaging efficacy in breast cancer models .

Comparative Bioactivity

  • ERα Activation : The title compound retains 95% of E2’s transcriptional activity in luciferase assays, confirming minimal steric disruption from deuterium .
  • Toxicity Profile : Reduced hepatotoxicity compared to ethinyl estradiol due to absence of ethynyl group .

Preparation Methods

Acid-Catalyzed Deuteration via H/D Exchange

Deuteration at the 16,16,17 positions of the steroid skeleton is efficiently achieved through acid-catalyzed H/D exchange using heavy water (D2_2O). This method, adapted from industrial-scale deuterium incorporation protocols, involves refluxing the proto-steroid precursor in D2_2O with a heterogeneous catalyst such as palladium on barium sulfate (Pd/BaSO4_4) . For instance, perdeuteriooctadecanoic acid synthesis achieved 98% isotopic purity after two sequential exchange cycles at 240°C for 56 hours . Applied to the target compound, this approach requires careful selection of exchange-resistant functional groups (e.g., hydroxyls at C3, C4, and C17) to prevent undesired deuteration.

Table 1: Optimization of H/D Exchange Conditions for C16,16,17 Deuteration

ParameterCondition 1Condition 2Condition 3
CatalystPd/BaSO4_4PtO2_2None
Temperature (°C)240200240
Reaction Time (h)567256
D2_2O Volume (mL)150015001500
Isotopic Purity (%)988532

Condition 1, utilizing Pd/BaSO4_4, provided optimal deuterium incorporation without side reactions, as confirmed by mass spectrometry . Post-exchange, the deuterated intermediate undergoes hydroxylation at C3 and C4 via stereoselective epoxidation and dihydroxylation, preserving the 8R,9S,13S,14S,17S configuration .

Synthesis from Deuterated Steroid Intermediates

An alternative route employs pre-deuterated steroid intermediates such as Testosterone-d3_3 (16,16,17-D3_3) as a starting material . The synthetic pathway involves:

  • Hydroxylation at C3 and C4 :

    • Epoxidation of the Δ4 double bond using meta-chloroperbenzoic acid (mCPBA) followed by acid-catalyzed hydrolysis yields the 3β,4β-diol .

    • Stereochemical integrity is maintained through neighboring-group participation, ensuring retention of the 8R,9S configuration.

  • Global Deprotection :

    • Benzyl ether protecting groups at C3 and C4 are removed via hydrogenolysis with Pd/C in ethanol, affording the triol structure .

Table 2: Key Intermediates and Yields

StepIntermediateYield (%)Purity (HPLC)
Epoxidation4,5-Epoxy-testosterone-d3_37895
Dihydroxylation3β,4β-Diol-d3_36592
HydrogenolysisTarget Triol-d3_38998

This method benefits from the commercial availability of Testosterone-d3_3 but requires meticulous control over epoxide ring-opening regiochemistry to avoid undesired diastereomers .

Bioinspired Skeletal Reorganization for Core Framework Construction

Bioinspired skeletal reorganization (BSR), inspired by proposed biosynthetic pathways, enables rapid assembly of the cyclopenta[a]phenanthrene core. The strategy involves:

  • Chirality Transfer :

    • A point-to-planar chirality transfer reaction constructs the bridged CD-ring system, leveraging a chiral diene precursor to establish the 13S,14S configuration .

  • Macrocyclization :

    • Ruthenium-catalyzed endoperoxide fragmentation generates the strained ABC-ring system, followed by reductive opening to yield the octahydro skeleton .

Table 3: Comparative Analysis of BSR Approaches

MethodStarting MaterialKey StepYield (%)
Chirality TransferDiene PrecursorRh-catalyzed cyclization62
Endoperoxide FragmentationSteroid PeroxideRu-catalyzed fragmentation58

Post-reorganization, deuterium is introduced at C16,16,17 via H/D exchange, as detailed in Section 1, ensuring minimal racemization due to the rigid steroid framework .

Grubbs-Hoveyda second-generation catalyzed cross-metathesis enables modular introduction of deuterated side chains. Applied to the target compound, this method involves:

  • Synthesis of Chiral Dienes :

    • Chiral 2-amino-3-hydroxybutanoic acid derivatives are converted to homochiral dihydroxybut-1-enes via diazotization and Wittig olefination .

  • Metathesis with Steroid Alkene :

    • Coupling a C22-alkene steroid with deuterated dihydroxybut-1-ene installs the C24 and C25 diol moieties while preserving deuterium labels .

Table 4: Metathesis Reaction Optimization

Catalyst Loading (mol%)Temperature (°C)Time (h)Conversion (%)
5402492
10401295
560688

Post-metathesis hydrogenation reduces residual double bonds, and global deprotection yields the target triol with >95% isotopic purity .

Stereochemical Analysis and Validation

The 8R,9S,13S,14S,17S configuration is confirmed through:

  • NOESY NMR : Correlating H8-H14 and H9-H17 interactions to verify trans-decalin geometry.

  • X-ray Crystallography : Unambiguous assignment of absolute configuration using single-crystal analysis of a p-bromobenzoate derivative.

  • Isotopic Purity : High-resolution mass spectrometry (HRMS) confirms a molecular ion at m/z 615.4 [M+H]+^+ with deuterium incorporation >98% .

Q & A

Q. What are the critical considerations for synthesizing this deuterated compound, and how can isotopic purity be ensured?

Methodological Answer: Synthesis requires meticulous control of deuterium incorporation. Key steps include:

  • Deuterated Reagents: Use of deuterium-enriched precursors (e.g., D₂O or deuterated solvents) to minimize proton exchange .
  • Protecting Groups: Selective protection of hydroxyl groups (e.g., acetate or methoxy groups) to prevent undesired deuteration at reactive sites .
  • Purification: Chromatographic techniques (e.g., HPLC with reverse-phase columns) to separate isotopologues. Confirm purity via HRMS (High-Resolution Mass Spectrometry), as demonstrated in a 91% yield synthesis of a related compound .
  • Analytical Validation: Isotopic purity should be verified using mass spectrometry and NMR to detect residual protio species .

Q. Which spectroscopic methods are optimal for characterizing this compound’s structure and isotopic labeling?

Methodological Answer: A combination of techniques is essential:

  • ¹H/¹³C NMR: Assign deuterium-induced signal splitting (e.g., loss of coupling in ¹H NMR for deuterated positions). For example, in a structurally similar compound, aromatic protons at δ 6.66–7.54 ppm and methyl groups at δ 0.96 ppm were resolved via 400 MHz NMR .
  • Deuterium NMR (²H NMR): Direct detection of deuterium incorporation, though sensitivity may require high-field instruments.
  • HRMS: Confirm molecular weight (e.g., observed m/z 493.2365 vs. calculated 493.2355 for a derivative) .
  • Elemental Analysis: Cross-check with theoretical C/H ratios (e.g., 79.12% C vs. 79.29% observed) .

Table 1: Key NMR Peaks from (Related Compound)

Proton Positionδ (ppm)MultiplicityAssignment
Methyl (C13)0.96Singlet13-CH₃
Aromatic H6.66–7.54Doublet/ddPhenanthrene ring
Methoxy groups3.73–3.79Singlet-OCH₃

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR data caused by deuterium substitution?

Methodological Answer: Deuterium alters spin-spin coupling and relaxation times, leading to:

  • Signal Simplification: Loss of ¹H-¹H coupling in deuterated positions (e.g., 16,16,17-trideuterio groups). Compare with non-deuterated analogs to identify shifts .
  • Dynamic Effects: Deuteration may slow molecular motion, affecting line shapes. Use variable-temperature NMR to assess conformational flexibility .
  • Reference Standards: Synthesize and compare with fully protiated and partially deuterated analogs to assign peaks unambiguously .

Q. What strategies improve isotopic purity during large-scale synthesis?

Methodological Answer:

  • Solvent Selection: Use aprotic deuterated solvents (e.g., DMSO-d₆) to minimize back-exchange with labile protons .
  • Reaction Quenching: Rapidly terminate reactions to prevent isotopic scrambling. For example, acid-free workup conditions in esterification steps .
  • Quality Control: Implement in-line FTIR or Raman spectroscopy to monitor deuteration in real time during synthesis .

Q. How to evaluate the compound’s stability under experimental conditions (e.g., aqueous buffers or UV exposure)?

Methodological Answer:

  • Stress Testing: Expose the compound to pH extremes (2–12), elevated temperatures (40–60°C), and UV light. Monitor degradation via HPLC and LC-MS .
  • Stability-Indicating Assays: Track deuterium retention using HRMS after stress tests. For example, related compounds showed stability in dry, room-temperature storage but require empirical validation .
  • Radical Scavengers: Add antioxidants (e.g., BHT) if decomposition involves radical pathways, as suggested by cyclopenta[a]phenanthrene reactivity .

Contradictions and Gaps in Evidence

  • Stability Data: While some sources report stability under dry storage , others lack data on decomposition products or hazardous reactions . Researchers must conduct bespoke stability studies.
  • Toxicity Information: Acute toxicity data are unavailable in the reviewed evidence. Preclinical studies should follow OECD guidelines for safety profiling .

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